

Physiological Effects of Elabela(19-32)

Administration: A Technical Guide

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Compound of Interest

Compound Name: Elabela(19-32)

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Introduction

Elabela (ELA), also known as Toddler or Apela, is a recently identified endogenous peptide hormone that, along with apelin, acts as a ligand for the G-protein coupled apelin receptor (APJ).[1][2][3] The ELA/apelin-APJ system plays a crucial role in a variety of physiological processes, including cardiovascular regulation, fluid homeostasis, and embryonic development.[1][4] Elabela is encoded by the APELA gene and is processed into several active fragments, with Elabela-32 being the most studied isoform.[4] Notably, a smaller bioactive fragment, **Elabela(19-32)**, has been identified and shown to possess potent biological activity, often comparable to or even exceeding that of the full-length peptide.[5][6][7] This technical guide provides an in-depth overview of the physiological effects of **Elabela(19-32)** administration, with a focus on its cardiovascular, renal, and metabolic impacts. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Core Physiological Effects of Elabela(19-32)

Elabela(19-32) exerts a range of physiological effects primarily through its interaction with the APJ receptor. These effects are particularly prominent in the cardiovascular and renal systems.

Cardiovascular Effects

Administration of Elabela, including its active fragment ELA(19-32), elicits significant cardiovascular responses. These include positive inotropic effects, vasodilation leading to a reduction in blood pressure, and increased cardiac output.[5][6][8]

Key Cardiovascular Effects:

- **Positive Inotropy:** **Elabela(19-32)** enhances cardiac contractility.[5][6] Studies on the parent molecule, Elabela-32, have demonstrated a dose-dependent increase in left ventricular ejection fraction and fractional shortening.[9][10]
- **Vasodilation and Blood Pressure Reduction:** **Elabela(19-32)** induces vasodilation, leading to a decrease in arterial blood pressure.[5][6] This effect is observed in both normotensive and hypertensive animal models.[11][12] The vasodilatory action of Elabela appears to be at least partially independent of nitric oxide, distinguishing it from apelin.[8]
- **Increased Cardiac Output:** The combination of increased heart contractility and reduced afterload results in a significant increase in cardiac output.[8][10]

Renal Effects

Elabela is highly expressed in the adult kidney and plays a crucial role in regulating fluid and electrolyte balance.[4][13]

Key Renal Effects:

- **Diuresis and Natriuresis:** Administration of Elabela promotes urine output (diuresis) and sodium excretion (natriuresis).[14] This effect is attributed to the inhibition of vasopressin signaling and the prevention of aquaporin 2 translocation in the collecting ducts.[4][13]
- **Renoprotection:** Elabela has demonstrated protective effects in various models of kidney injury. It has been shown to attenuate renal fibrosis, inflammation, and apoptosis in hypertensive and diabetic nephropathy models.[4][12][13] Elabela antagonizes the intrarenal renin-angiotensin system (RAS), contributing to its blood pressure-lowering and renoprotective actions.[15]

Metabolic Effects

The role of Elabela in metabolism is an emerging area of research. While less characterized than its cardiovascular and renal effects, some studies suggest its involvement in metabolic regulation.

Key Metabolic Effects:

- **Regulation of Food Intake:** Central administration of Elabela has been shown to suppress appetite in animal models.[\[14\]](#)
- **Glucose Homeostasis:** There is some evidence to suggest that the Elabela/apelin system is involved in regulating glucose metabolism, though further research is needed to fully elucidate the specific role of **Elabela(19-32)**.

Quantitative Data

The following tables summarize the quantitative data on the physiological effects of Elabela administration from various experimental studies. Note that much of the detailed in vivo dose-response data has been generated with Elabela-32, the parent peptide of **Elabela(19-32)**.

Table 1: Cardiovascular Effects of Elabela-32 Administration in Rats

Parameter	Species/Model	Dose	Route	Effect	Reference
Mean Arterial Pressure (MAP)	Spontaneously Hypertensive Rats (SHRs)	10 nmol/kg/hr	Continuous Infusion (6 weeks)	Abolished high-salt diet-induced hypertension	[16]
Left Ventricular Ejection Fraction (LVEF)	Anesthetized Rats	150 nmol	IV	↑ 13.5 ± 1.7%	[8][10]
Right Ventricular Ejection Fraction (RVEF)	Anesthetized Rats	150 nmol	IV	↑ 9.0 ± 1.8%	[8][10]
Cardiac Output (CO)	Anesthetized Rats	20 nmol	IV	3296 ± 370 RVU/min (vs. 352 ± 86 in saline)	[8][10]
Cardiac Output (CO)	Anesthetized Rats	150 nmol	IV	4000 ± 826 RVU/min (vs. 716 ± 215 in saline)	[8][10]
Right Ventricular Systolic Pressure (RVSP)	Monocrotaline-induced PAH Rats	450 µg/kg/day	Daily IP injection (21 days)	Attenuated from 81.3 ± 6.0 mmHg to 52.5 ± 1.9 mmHg	[1][8]

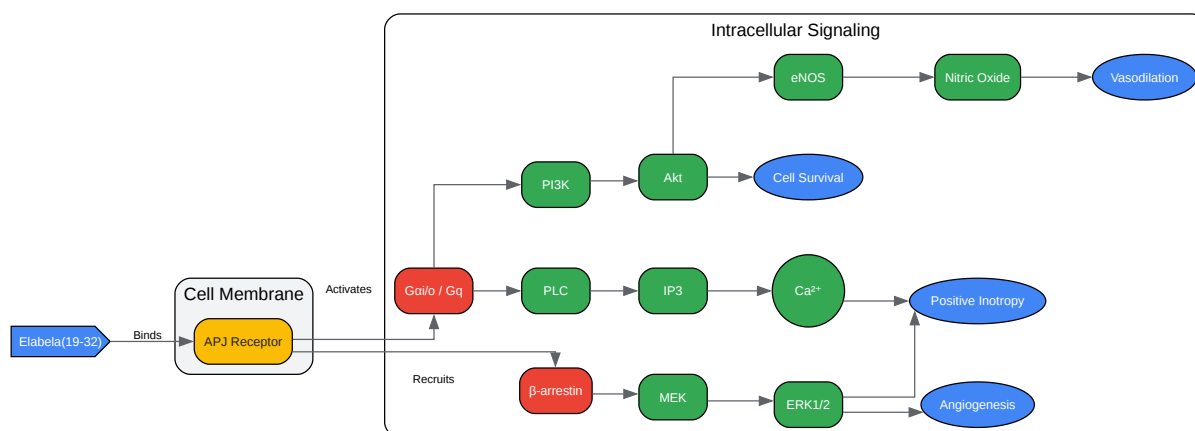
RVU: Relative Volume Units; PAH: Pulmonary Arterial Hypertension; IV: Intravenous; IP: Intraperitoneal.

Table 2: Signaling Pathway Activation by **Elabela(19-32)**

Pathway	Cell Line	Parameter	Value	Reference
Gαi1 Signaling	CHO cells expressing APJ	EC50	8.6 nM	[7]
β-arrestin-2 Recruitment	CHO cells expressing APJ	EC50	166 nM	[7]
ERK1/2 Phosphorylation	CHO cells expressing APJ	EC50	14.3 nM (for ELA)	[17]

Signaling Pathways

Elabela(19-32) binding to the APJ receptor activates downstream signaling cascades, primarily through G-protein dependent and β-arrestin dependent pathways.[\[18\]](#) A key pathway implicated in the cardiovascular effects of Elabela is the PI3K/Akt/eNOS cascade, which leads to the production of nitric oxide and subsequent vasodilation.[\[14\]](#) Elabela also stimulates the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which is involved in its inotropic effects.[\[5\]](#)



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Caption: **Elabela(19-32)** Signaling Pathway.

Experimental Protocols

This section outlines general methodologies for key experiments involving the administration of **Elabela(19-32)**.

In Vivo Administration and Cardiovascular Assessment in Rodents

Objective: To assess the acute cardiovascular effects of **Elabela(19-32)** in anesthetized rats.

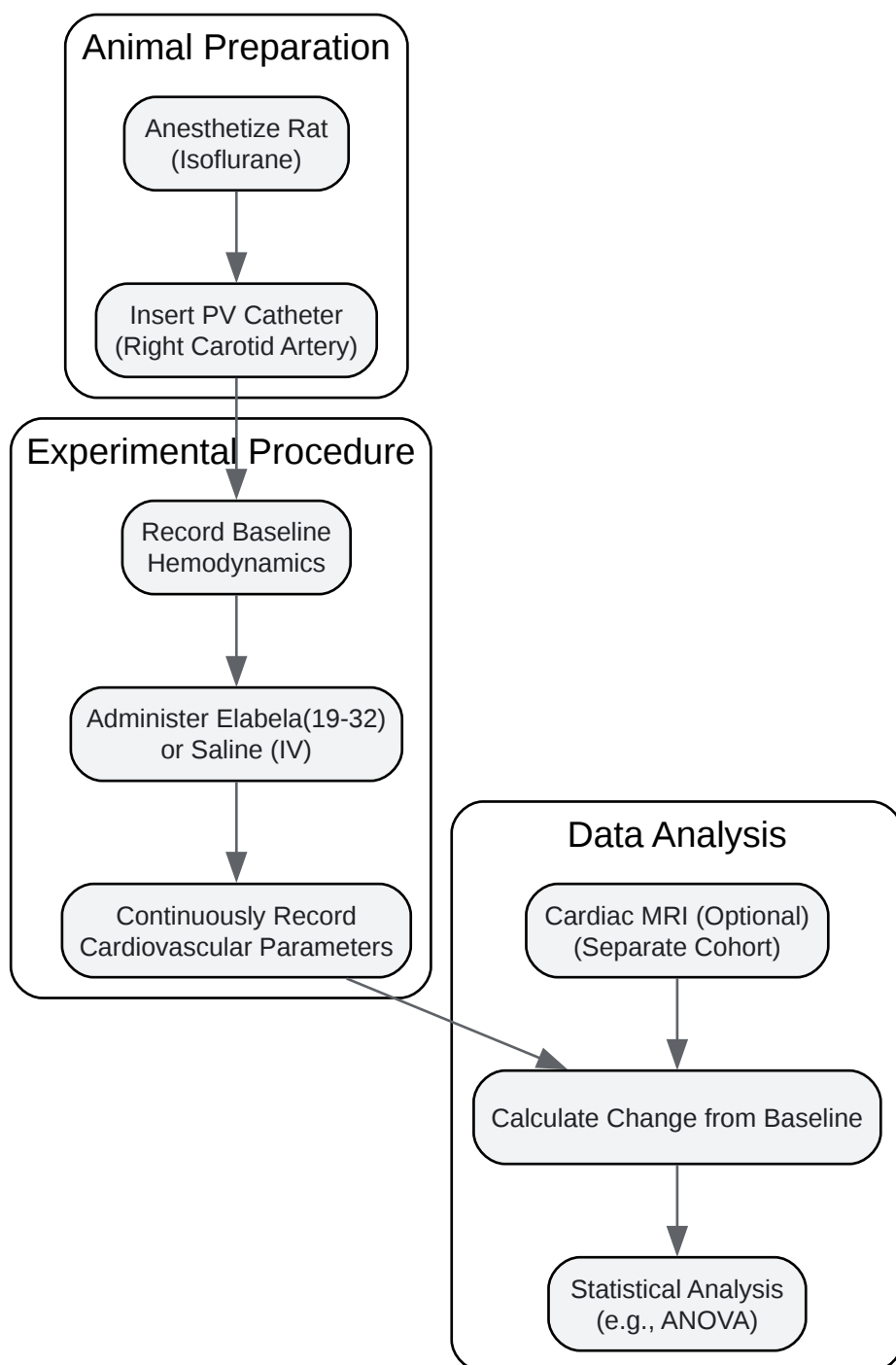
Materials:

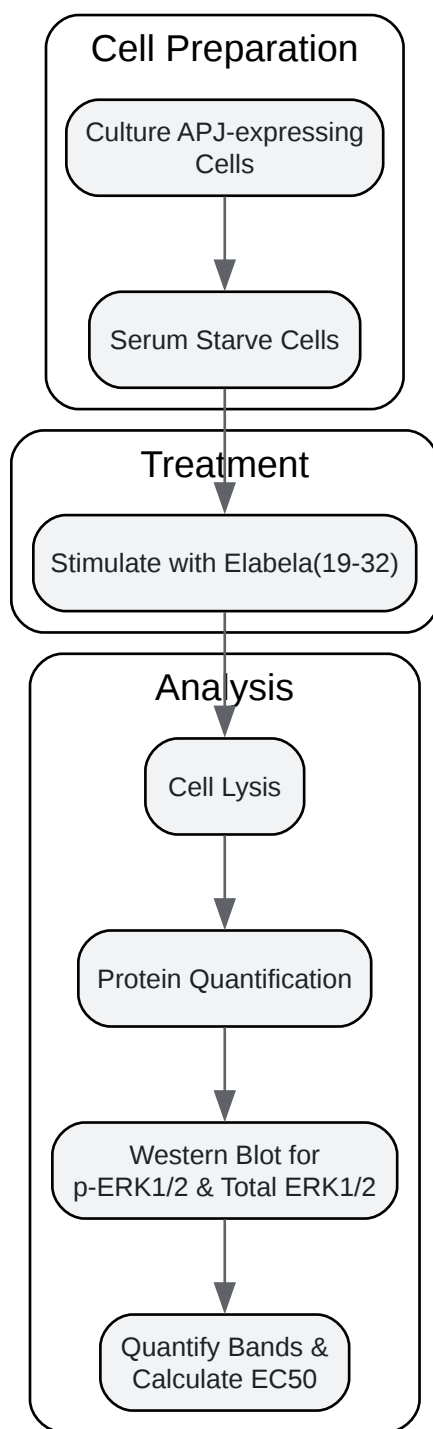
- **Elabela(19-32)** peptide

- Saline (0.9% NaCl)
- Anesthetic (e.g., isoflurane)
- Pressure-volume catheter
- MRI machine suitable for small animals
- Data acquisition and analysis software

Procedure:

- Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane (1.5-2.5% inhaled).[\[1\]](#)[\[8\]](#)
- Catheterization: Insert a pressure-volume catheter into the left ventricle via the right carotid artery to monitor hemodynamics.[\[1\]](#)[\[8\]](#)
- Baseline Measurement: Record baseline cardiovascular parameters, including heart rate, blood pressure, and cardiac output, for a stable period.
- **Elabela(19-32)** Administration: Administer a bolus intravenous injection of **Elabela(19-32)** at the desired dose (e.g., starting from a low dose and escalating). A saline injection should be used as a control.
- Data Recording: Continuously record cardiovascular parameters for a defined period post-injection (e.g., 10-20 minutes) to capture the peak effect and return to baseline.[\[8\]](#)
- MRI Assessment (Optional): In a separate cohort of animals, perform cardiac MRI to assess left and right ventricular ejection fractions and volumes before and after **Elabela(19-32)** administration.[\[1\]](#)[\[8\]](#)
- Data Analysis: Express the peak effects of **Elabela(19-32)** on cardiovascular parameters as a change from baseline and compare with the saline control group using appropriate statistical analysis (e.g., one-way ANOVA with a post-hoc test).[\[8\]](#)[\[10\]](#)





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